molecular formula C29H52S2Sn B12304915 Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane

Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane

Cat. No.: B12304915
M. Wt: 583.6 g/mol
InChI Key: AZFHHHGTWOIXMM-UHFFFAOYSA-N
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Description

Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane is an organotin compound with the molecular formula C29H52S2Sn and a molecular weight of 583.56 g/mol . This compound is characterized by its unique structure, which includes a thieno[3,2-b]thiophene core substituted with an undecyl chain and three butyl groups attached to a tin atom. It is typically a solid at room temperature, appearing as colorless or pale yellow crystals .

Preparation Methods

The synthesis of Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane generally involves organic synthesis techniques. One common method includes the reaction of organotin compounds with functionalized thieno[3,2-b]thiophene derivatives . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often require precise control of these parameters to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions are typically modified organotin compounds with altered functional groups or oxidation states .

Scientific Research Applications

Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism by which Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane exerts its effects involves its interaction with molecular targets and pathways. The compound’s organotin core allows it to form stable complexes with various substrates, facilitating catalytic reactions. Its lipophilic nature enables it to penetrate biological membranes, where it can modulate cellular processes by interacting with specific proteins or enzymes .

Comparison with Similar Compounds

Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane can be compared with other organotin compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it particularly valuable in specialized applications .

Properties

Molecular Formula

C29H52S2Sn

Molecular Weight

583.6 g/mol

IUPAC Name

tributyl-(3-undecylthieno[3,2-b]thiophen-5-yl)stannane

InChI

InChI=1S/C17H25S2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16;3*1-3-4-2;/h12,14H,2-11H2,1H3;3*1,3-4H2,2H3;

InChI Key

AZFHHHGTWOIXMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CSC2=C1SC(=C2)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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